molecular formula C10H7ClINOS2 B14689875 3-(3-Chloro-4-iodophenyl)-5-methylrhodanine CAS No. 23517-58-0

3-(3-Chloro-4-iodophenyl)-5-methylrhodanine

Cat. No.: B14689875
CAS No.: 23517-58-0
M. Wt: 383.7 g/mol
InChI Key: COZLMIONBWJOIL-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-iodophenyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro and iodo substituents on the phenyl ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-iodophenyl)-5-methylrhodanine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-iodoaniline and 5-methylrhodanine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

    Product Isolation: After the reaction is complete, the product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-iodophenyl)-5-methylrhodanine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are used.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and coupled products with various functional groups.

Scientific Research Applications

3-(3-Chloro-4-iodophenyl)-5-methylrhodanine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-iodophenyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-iodophenyl)-5-methylrhodanine: Unique due to the presence of both chloro and iodo substituents.

    3-(3-Chloro-4-bromophenyl)-5-methylrhodanine: Similar structure but with a bromine substituent instead of iodine.

    3-(3-Chloro-4-fluorophenyl)-5-methylrhodanine: Contains a fluorine substituent, offering different reactivity and properties.

Uniqueness

This compound is unique due to the combination of chloro and iodo substituents, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

23517-58-0

Molecular Formula

C10H7ClINOS2

Molecular Weight

383.7 g/mol

IUPAC Name

3-(3-chloro-4-iodophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7ClINOS2/c1-5-9(14)13(10(15)16-5)6-2-3-8(12)7(11)4-6/h2-5H,1H3

InChI Key

COZLMIONBWJOIL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl

Origin of Product

United States

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